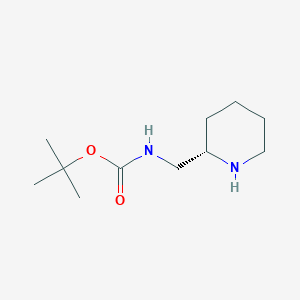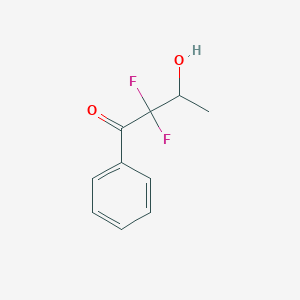
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one, also known as DFB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DFB is a chiral molecule that belongs to the family of beta-keto esters. This compound possesses unique chemical and physical properties that make it an attractive candidate for various scientific applications.
Applications De Recherche Scientifique
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has been extensively studied for its applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has been used as a building block for the synthesis of various bioactive compounds. For instance, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has been used for the synthesis of anti-cancer drugs, anti-inflammatory agents, and anti-viral agents. In organic synthesis, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has been used as a chiral reagent for the asymmetric synthesis of various compounds. In material science, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has been used for the synthesis of various polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is not well understood. However, it is believed that 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one acts as a Michael acceptor and can undergo nucleophilic addition reactions with various nucleophiles. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can also undergo aldol condensation reactions with various carbonyl compounds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one have not been extensively studied. However, it has been reported that 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one exhibits anti-inflammatory and anti-cancer properties. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has also been shown to inhibit the growth of various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one possesses several advantages that make it an attractive candidate for various lab experiments. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is easy to synthesize and can be easily scaled up for commercial production. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is also a chiral molecule, which makes it an ideal candidate for asymmetric synthesis. However, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one also possesses several limitations. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is a relatively unstable compound and can undergo decomposition under certain conditions. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is also a toxic compound and should be handled with care.
Orientations Futures
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has several potential future directions that can be explored. One potential future direction is the development of new synthetic methodologies for the synthesis of 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one. Another potential future direction is the development of new applications for 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one, particularly in the field of medicinal chemistry. Finally, the study of the mechanism of action of 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can provide valuable insights into its potential applications.
Méthodes De Synthèse
The synthesis of 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one involves the condensation of 2,2-difluoro-1,3-dimethyl-1-phenyl-2-butanol with ethyl acetoacetate in the presence of a base catalyst. The reaction yields 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one as a chiral product with a yield of approximately 60%. The synthesis method of 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is relatively simple and can be easily scaled up for commercial production.
Propriétés
Numéro CAS |
126392-94-7 |
|---|---|
Nom du produit |
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one |
Formule moléculaire |
C10H10F2O2 |
Poids moléculaire |
200.18 g/mol |
Nom IUPAC |
2,2-difluoro-3-hydroxy-1-phenylbutan-1-one |
InChI |
InChI=1S/C10H10F2O2/c1-7(13)10(11,12)9(14)8-5-3-2-4-6-8/h2-7,13H,1H3 |
Clé InChI |
SMKCHFSKJXUQNU-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)C1=CC=CC=C1)(F)F)O |
SMILES canonique |
CC(C(C(=O)C1=CC=CC=C1)(F)F)O |
Synonymes |
1-Butanone, 2,2-difluoro-3-hydroxy-1-phenyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



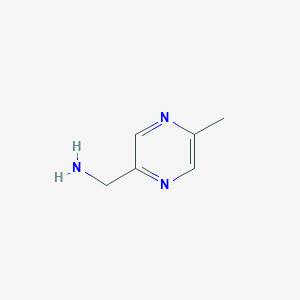

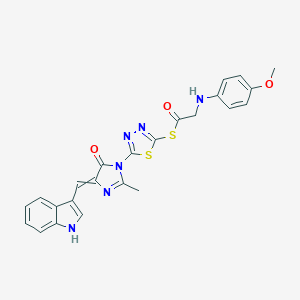
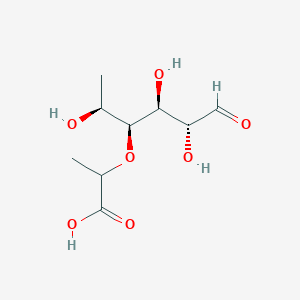
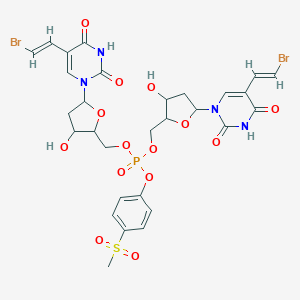
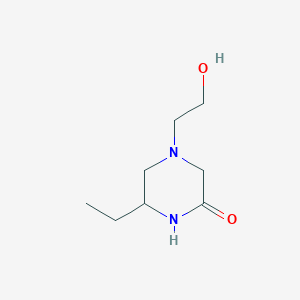
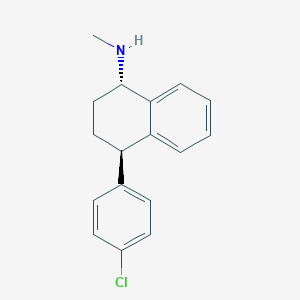
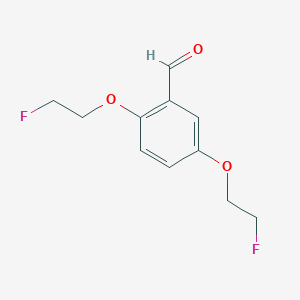
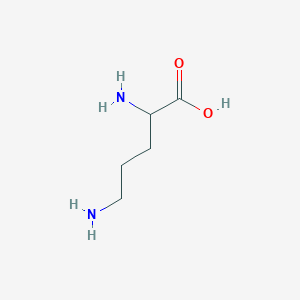
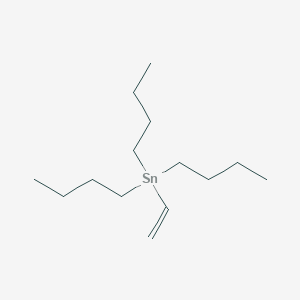
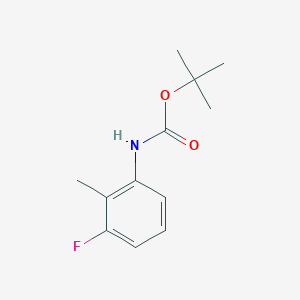
![Dimethyl 2-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenyl]propanedioate](/img/structure/B143880.png)
![(2r,5r)-5-(6-Amino-9h-purin-9-yl)-3-[(1r)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol](/img/structure/B143881.png)
